Propynyl-PEG1-Ac
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Overview
Description
Propynyl-PEG1-Ac is a compound used as a linker in the synthesis of PROTACs (Proteolysis Targeting Chimeras). It is a polyethylene glycol (PEG)-based linker that contains an alkyne group, which allows it to undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing azide groups . This compound is primarily used in click chemistry and has significant applications in targeted protein degradation.
Mechanism of Action
Target of Action
Propynyl-PEG1-Ac, also known as 2-[2-(prop-2-yn-1-yloxy)ethoxy]acetic acid, is a PEG-based PROTAC linker . The primary targets of this compound are proteins that can be selectively degraded by the ubiquitin-proteasome system . The specific target protein is determined by the other ligand in the PROTAC molecule .
Mode of Action
This compound operates by connecting two different ligands: one for an E3 ubiquitin ligase and the other for the target protein . This compound contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups . The formation of this bond allows the PROTAC molecule to bring the target protein and the E3 ligase into close proximity, facilitating the transfer of ubiquitin to the target protein .
Biochemical Pathways
The action of this compound primarily affects the ubiquitin-proteasome system . This system is responsible for the degradation of proteins within the cell. By directing specific proteins for degradation, PROTACs like this compound can influence various biochemical pathways depending on the function of the target protein .
Pharmacokinetics
The properties of the protac molecule as a whole, including its bioavailability, would be influenced by both the linker and the ligands it connects .
Result of Action
The primary result of this compound’s action is the selective degradation of its target protein . This can lead to a variety of molecular and cellular effects depending on the role of the target protein. For instance, if the target protein is a key player in a disease pathway, its degradation could potentially disrupt that pathway and alleviate disease symptoms .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the presence of other molecules that can react with the Alkyne or Azide groups, the availability of copper ions needed for the CuAAc reaction, and the conditions within the cell such as pH and temperature . .
Preparation Methods
Synthetic Routes and Reaction Conditions
Propynyl-PEG1-Ac is synthesized through a series of chemical reactions involving the introduction of the propynyl group into the PEG backbone. The synthesis typically involves the following steps:
Preparation of PEG Derivative: The PEG backbone is modified to introduce functional groups that can react with the propynyl group.
Introduction of Propynyl Group: The propynyl group is introduced through nucleophilic substitution or other suitable reactions.
Purification: The final product is purified using techniques such as column chromatography to achieve high purity.
Industrial Production Methods
In industrial settings, the production of this compound involves scaling up the laboratory synthesis methods. The process is optimized for large-scale production, ensuring consistency and high yield. The reaction conditions are carefully controlled to maintain the quality and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Propynyl-PEG1-Ac undergoes several types of chemical reactions, including:
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAc): This is the primary reaction involving this compound, where it reacts with azide-containing molecules to form triazole linkages
Substitution Reactions: The alkyne group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Copper Catalysts: Used in CuAAc reactions to facilitate the cycloaddition process.
Azide-Containing Molecules: React with the alkyne group in this compound to form triazole linkages
Major Products Formed
The major products formed from the reactions involving this compound are triazole-linked compounds, which are crucial in the synthesis of PROTACs and other bioactive molecules .
Scientific Research Applications
Propynyl-PEG1-Ac has a wide range of applications in scientific research, including:
Chemistry: Used in the synthesis of complex molecules through click chemistry
Biology: Facilitates the study of protein-protein interactions and protein degradation pathways
Medicine: Plays a role in the development of targeted therapies, particularly in cancer treatment
Industry: Used in the production of advanced materials and pharmaceuticals
Comparison with Similar Compounds
Propynyl-PEG1-Ac is unique due to its PEG-based structure and alkyne group, which make it highly versatile in click chemistry. Similar compounds include:
Propargyl-PEG1-Ac: Another PEG-based linker with a propargyl group.
Alkynyl-PEG1-Ac: Contains an alkynyl group instead of a propynyl group.
These similar compounds share functional similarities but differ in their specific chemical structures and reactivity, making this compound a distinct and valuable tool in chemical synthesis and research .
Properties
IUPAC Name |
2-(2-prop-2-ynoxyethoxy)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O4/c1-2-3-10-4-5-11-6-7(8)9/h1H,3-6H2,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFHMCWOCIIQXLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCOCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
944561-45-9 |
Source
|
Record name | 2-[2-(prop-2-yn-1-yloxy)ethoxy]acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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